molecular formula C23H23N5O2S B11303399 N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide

Cat. No.: B11303399
M. Wt: 433.5 g/mol
InChI Key: OOBCYWSLJOAGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide is an organic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a naphthalene ring and a pyrimidine ring, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as IR, NMR, and mass spectrometry, is crucial in monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other cellular targets, such as receptors and signaling pathways, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a naphthalene ring and a pyrimidine ring, which contributes to its distinct chemical behavior and biological activity. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H23N5O2S/c1-3-24-23-25-16(2)14-22(27-23)26-19-9-11-20(12-10-19)28-31(29,30)21-13-8-17-6-4-5-7-18(17)15-21/h4-15,28H,3H2,1-2H3,(H2,24,25,26,27)

InChI Key

OOBCYWSLJOAGOT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.